(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide
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Overview
Description
(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide is a complex organic compound that features a benzo[d]thiazole moiety, a naphthalene core, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-aminobenzothiazole and a naphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as 2-propanol, which facilitates the formation of the desired Z-isomer .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes careful control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development. Studies have investigated its potential as an anticancer, antimicrobial, or anti-inflammatory agent .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and other high-tech industries .
Mechanism of Action
The mechanism of action of (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-((benzo[d]thiazol-2-ylamino)methylene)-2-methoxychroman-4-ones
- 3-((benzo[d]thiazol-2-ylimino)methyl)-4H-chromen-4-one
Uniqueness
What sets (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide apart from similar compounds is its unique combination of functional groups. The presence of the benzo[d]thiazole moiety, naphthalene core, and benzenesulfonamide group provides a distinct chemical reactivity and biological activity profile. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(NZ)-N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1-ylidene]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3S3/c1-15-11-12-23(16(2)13-15)33(29,30)27-20-14-22(24(28)18-8-4-3-7-17(18)20)32-25-26-19-9-5-6-10-21(19)31-25/h3-14H,1-2H3/b27-20- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMGWVKNROXSNQ-OOAXWGSJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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